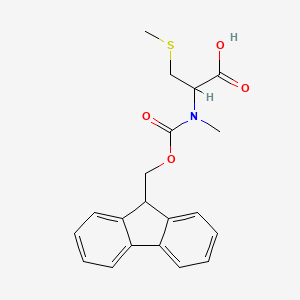![molecular formula C12H12Cl2N4O2S B13389369 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)
2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base substituted with chlorine atoms and a tetrahydrothieno-dioxol ring system. Its molecular formula is C13H14Cl2N4O4, and it has a molecular weight of 361.18 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine involves multiple stepsThe tetrahydrothieno-dioxol ring system is then attached through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: This reaction can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of functionalized purines .
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-dichloro-9H-purine: Lacks the tetrahydrothieno-dioxol ring system.
9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine: Lacks chlorine substitutions.
Uniqueness
The unique combination of chlorine substitutions and the tetrahydrothieno-dioxol ring system in 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine provides distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H12Cl2N4O2S |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
9-[(3aR,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]-2,6-dichloropurine |
InChI |
InChI=1S/C12H12Cl2N4O2S/c1-12(2)19-5-3-21-10(7(5)20-12)18-4-15-6-8(13)16-11(14)17-9(6)18/h4-5,7,10H,3H2,1-2H3/t5-,7-,10-/m1/s1 |
InChI-Schlüssel |
VNNGNBXSVVCBID-VISXPRAWSA-N |
Isomerische SMILES |
CC1(O[C@@H]2CS[C@H]([C@@H]2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)C |
Kanonische SMILES |
CC1(OC2CSC(C2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea](/img/structure/B13389293.png)
![34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel](/img/structure/B13389307.png)
![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)


![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)

![7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one](/img/structure/B13389341.png)


![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)

